molecular formula C16H18ClNO2S B2895130 [(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine CAS No. 929394-08-1

[(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine

Cat. No. B2895130
CAS RN: 929394-08-1
M. Wt: 323.84
InChI Key: NFFOKUUYEKJSFS-UHFFFAOYSA-N
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Description

This compound is an amine derivative, containing a sulfonyl group attached to a trimethylphenyl group and a chlorophenyl group. Amines are derivatives of ammonia where one or more hydrogen atoms have been replaced by an alkyl or aryl group . Sulfonyl groups are sulfur analogs to the carbonyl group and are often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through reactions such as reductive amination or nucleophilic substitution . The sulfonyl group could potentially be introduced through a reaction with a sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonyl group, the amine group, and the aromatic rings of the phenyl groups. The presence of these groups would influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Amines are generally nucleophilic and can participate in a variety of reactions, including reactions with carbonyls to form imines . Sulfonyl groups can react with amines to form sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl and amine groups, as well as the aromatic phenyl groups. For example, the compound would likely have a relatively high boiling point due to the presence of the sulfonyl group .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-11-8-13(3)16(9-12(11)2)21(19,20)18-10-14-6-4-5-7-15(14)17/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOKUUYEKJSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine

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